Product packaging for Hexanoic-5,5-d2 acid(Cat. No.:)

Hexanoic-5,5-d2 acid

Cat. No.: B13415587
M. Wt: 118.17 g/mol
InChI Key: FUZZWVXGSFPDMH-CBTSVUPCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexanoic-5,5-d2 Acid (CAS 55320-68-8) is a selectively deuterated form of hexanoic (caproic) acid with two deuterium atoms at the 5-position. This stable isotope-labeled compound has a molecular formula of C6H10D2O2 and a molecular weight of 118.17 g/mol, and is characterized by high isotopic enrichment (99 atom % D) and chemical purity (min. 98%) . It is primarily used as an analytical standard in High-Performance Liquid Chromatography (HPLC) to ensure accuracy and reliability in quantitative analyses . In pharmaceutical research and development, it serves as a critical internal standard for mass spectrometry, enabling precise tracking and metabolism studies of compounds and drugs that incorporate the hexanoic acid structure . Fatty acids like hexanoic acid are fundamental building blocks in biological systems, involved in cell membrane formation and energy metabolism . The incorporation of deuterium, a stable non-radioactive isotope, makes this compound a valuable tracer tool. Researchers can leverage it to elucidate metabolic pathways and investigate the mechanisms of bacterial fatty acid recycling, such as those facilitated by acyl-ACP synthetase (AasS), which allows organisms to scavenge exogenous fatty acids . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O2 B13415587 Hexanoic-5,5-d2 acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O2

Molecular Weight

118.17 g/mol

IUPAC Name

5,5-dideuteriohexanoic acid

InChI

InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)/i2D2

InChI Key

FUZZWVXGSFPDMH-CBTSVUPCSA-N

Isomeric SMILES

[2H]C([2H])(C)CCCC(=O)O

Canonical SMILES

CCCCCC(=O)O

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for Hexanoic 5,5 D2 Acid

Chemical Synthesis Pathways for Deuterated Hexanoic Acids

The chemical synthesis of hexanoic-5,5-d2 acid can be approached through several strategic routes, primarily revolving around the introduction of deuterium (B1214612) at the C-5 position of a suitable precursor. A key intermediate in many of these syntheses is a 5-oxohexanoic acid derivative.

One of the most direct methods involves the deuterium exchange of a 5-keto precursor . The hydrogens on the carbon atom alpha to a ketone are acidic and can be exchanged for deuterium atoms under either acidic or basic conditions. openstax.orglibretexts.orglibretexts.org A plausible synthetic route starts with 5-oxohexanoic acid or its ester, such as ethyl 5-oxohexanoate. google.com Treatment of this keto-ester with a deuterium source like deuterium oxide (D₂O) in the presence of an acid or base catalyst facilitates the exchange of the protons at the C-5 position with deuterium. openstax.orglibretexts.orglibretexts.orgrsc.orgresearchgate.net Subsequent reduction of the ketone at C-5 would yield the desired this compound.

Catalytic Deuteration offers another viable pathway. This can involve the catalytic reduction of an unsaturated precursor with deuterium gas (D₂) or the reductive deuteration of a functional group. For instance, a precursor containing a double bond at the C-5 position could be subjected to catalytic hydrogenation using D₂ gas and a suitable catalyst (e.g., Palladium on carbon). However, controlling the specific position of deuteration can be challenging with this method. A more controlled approach is the reductive deuteration of a ketone. rsc.orgnih.gov For example, 5-oxohexanoic acid can be reduced using a deuteride (B1239839) source like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄), which would introduce one deuterium atom. To introduce two deuterium atoms, a different strategy following the initial deuteration of the alpha-protons is necessary.

Grignard reactions provide a versatile method for carbon-carbon bond formation and can be adapted for isotopic labeling. doubtnut.commasterorganicchemistry.comdcu.ie A synthesis could be envisioned where a deuterated Grignard reagent, such as a deuterated propyl or ethyl magnesium halide, is reacted with a suitable electrophile to construct the hexanoic acid backbone with deuterium at the desired position. For example, a reaction between a deuterated three-carbon Grignard reagent and a three-carbon electrophile containing the carboxylic acid moiety could be designed.

Michael addition reactions represent another synthetic tool. nih.govrsc.orgresearchgate.net This involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. A specifically deuterated nucleophile could be added to an acrylic acid derivative to introduce deuterium at a specific location in the resulting carbon chain. dcu.ienih.gov

Table 1: Comparison of Chemical Synthesis Strategies for this compound

Synthetic Strategy Key Precursor(s) Deuterium Source Key Reaction Step(s) Potential Advantages Potential Challenges
Deuterium Exchange of Keto-Ester Ethyl 5-oxohexanoate D₂O Acid or base-catalyzed H/D exchange, followed by ketone reduction. Direct introduction of deuterium at the target position. Potential for side reactions; requires subsequent reduction step.
Catalytic Reductive Deuteration 5-Oxohexanoic acid NaBD₄ or LiAlD₄ Reductive amination or direct reduction of the ketone. Can be highly efficient. Requires specific deuterated reagents which can be costly.
Grignard Reaction Deuterated organometallic reagent and an electrophile. Deuterated starting materials. Carbon-carbon bond formation using a deuterated Grignard reagent. High versatility in building the carbon skeleton. Requires synthesis of the specific deuterated Grignard reagent. doubtnut.commasterorganicchemistry.com
Michael Addition Deuterated nucleophile and an acrylic acid derivative. Deuterated starting materials. 1,4-conjugate addition. Good control over regioselectivity. May require multi-step synthesis of the deuterated nucleophile. nih.gov

Biosynthetic and Semi-synthetic Routes for Deuterium Incorporation

Biosynthetic methods offer an alternative, often greener, approach to producing isotopically labeled compounds. These methods leverage the metabolic machinery of microorganisms to incorporate stable isotopes from labeled precursors into the target molecule.

The most common biosynthetic approach for producing deuterated fatty acids is the cultivation of microorganisms in a medium containing deuterium oxide (D₂O) . jove.comnih.gov As the organisms grow, they utilize the deuterium from the heavy water to synthesize various biomolecules, including fatty acids. The extent of deuterium incorporation can be controlled by the concentration of D₂O in the growth medium. This method is advantageous as it can produce a wide range of deuterated compounds simultaneously. However, it typically leads to non-specific deuteration across the entire molecule.

For more specific labeling, a semi-synthetic approach using deuterated precursors can be employed. In this strategy, a microorganism is fed a specifically deuterated substrate, which it then metabolizes and incorporates into larger molecules. For instance, to synthesize this compound, a microorganism capable of short-chain fatty acid synthesis could be supplied with a precursor that is deuterated in a position that corresponds to the C-5 position of hexanoic acid. While this method offers greater control over the labeling pattern, it requires the initial chemical synthesis of the deuterated precursor.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing the products of these biosynthetic methods, allowing for the separation and identification of the deuterated fatty acids and the determination of their isotopic enrichment. nih.govshimadzu.comjasem.com.tr

Table 2: Biosynthetic Approaches for Deuterated Hexanoic Acid

Approach Deuterium Source Organism Type Labeling Pattern Key Advantages Key Limitations
Growth in D₂O Medium Deuterium oxide (D₂O) Bacteria, yeast, or algae capable of fatty acid synthesis. Non-specific, global deuteration. Produces a wide range of deuterated biomolecules. Lack of control over specific labeling positions.
Feeding with Deuterated Precursors Specifically deuterated small molecules. Microorganisms with appropriate metabolic pathways. Specific, targeted deuteration. High degree of control over the labeling site. Requires prior synthesis of the labeled precursor.

Considerations for Isotopic Purity and Enrichment in Research Grade Materials

For the successful application of this compound in research, particularly in quantitative studies, the isotopic purity and enrichment of the material are of paramount importance. Isotopic purity refers to the percentage of the compound that contains the desired isotopic label, while isotopic enrichment refers to the percentage of a specific atom in the molecule that is the desired isotope.

Several analytical techniques are employed to determine the isotopic purity and the precise location of the deuterium atoms. High-resolution mass spectrometry (HRMS) is a primary tool for this purpose. ccspublishing.org.cnresearchgate.net It can distinguish between molecules with different numbers of deuterium atoms (isotopologues) based on their mass-to-charge ratio, allowing for the calculation of the isotopic distribution. ccspublishing.org.cnacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable technique. ¹H NMR can be used to confirm the absence of protons at the C-5 position, while ²H NMR can directly detect the presence of deuterium at that site. nih.govmdpi.com ¹³C NMR is also sensitive to the presence of adjacent deuterium atoms, leading to characteristic shifts and splitting patterns that can confirm the location of the label. uc.ptresearchgate.netsci-hub.se

The synthesis and purification methods must be carefully controlled to maximize isotopic enrichment and minimize the presence of unlabeled or incorrectly labeled species. Chromatographic techniques are often used to purify the final product and remove any unreacted starting materials or byproducts that could interfere with subsequent analyses.

Table 3: Analytical Techniques for Isotopic Purity Analysis

Technique Information Provided Key Strengths
High-Resolution Mass Spectrometry (HRMS) Isotopic distribution (abundance of different isotopologues). ccspublishing.org.cn High sensitivity and ability to resolve species with small mass differences.
¹H Nuclear Magnetic Resonance (¹H NMR) Absence of protons at the labeled site. Provides detailed structural information about the entire molecule. nih.gov
²H Nuclear Magnetic Resonance (²H NMR) Direct detection and quantification of deuterium at specific sites. Unambiguous confirmation of deuterium presence.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Confirms the location of deuterium through its effect on the carbon spectrum. uc.pt Provides information on the carbon skeleton and the immediate environment of the label.

Applications of Hexanoic 5,5 D2 Acid in Advanced Metabolic and Lipidomic Studies

Tracing Fatty Acid Metabolism and Flux Analysis

The core utility of Hexanoic-5,5-d2 acid lies in its application as a metabolic tracer. Once introduced into a biological system, it enters the fatty acid pool and is metabolized through various oxidative pathways. By monitoring the appearance of the deuterium (B1214612) label in downstream metabolites, scientists can quantitatively assess the rates of these metabolic routes. nih.gov

Investigation of Beta-Oxidation Pathways Using Positional Deuterium Labeling

Beta-oxidation is the primary mitochondrial pathway for breaking down fatty acids into acetyl-CoA. The positional labeling of this compound makes it particularly well-suited for studying this process. In the first cycle of beta-oxidation, the unlabeled C1 to C4 carbons are processed, yielding one molecule of acetyl-CoA and a shortened, four-carbon fatty acyl-CoA (butyryl-CoA) that retains the deuterium label at the C3 position (Butyryl-3,3-d2-CoA).

In the second cycle of beta-oxidation, this labeled butyryl-CoA is further oxidized. The cleavage of the Cα-Cβ bond releases the deuterium-labeled acetyl-CoA (Acetyl-d2-CoA). By using sensitive analytical methods like mass spectrometry to track the fate of the deuterium label, researchers can evaluate the efficiency and integrity of the beta-oxidation spiral. nih.gov For instance, an accumulation of the initial this compound or its d2-butyryl-CoA intermediate could signify a defect in specific enzymes of the fatty acid oxidation pathway. nih.gov

Table 1: Illustrative Tracking of this compound Metabolites during Beta-Oxidation
MetaboliteMolecular Formula (Unlabeled)m/z (Unlabeled)Molecular Formula (Labeled)m/z (Labeled)Significance
Hexanoyl-CoAC27H46N7O17P3S865.19C27H44D2N7O17P3S867.19Starting tracer molecule entering the pathway.
Butyryl-CoAC25H42N7O16P3S821.16C25H40D2N7O16P3S823.16Product of the first beta-oxidation cycle.
Acetyl-CoAC23H38N7O17P3S809.12C23H36D2N7O17P3S811.12Final labeled product from the second cycle.

Note: This table is illustrative of the methodology. The m/z values represent the monoisotopic mass of the acyl-CoA species and will vary based on the ionization state.

Elucidation of Omega-Oxidation Mechanisms

While beta-oxidation is the major catabolic pathway, fatty acids can also be metabolized via omega-oxidation, which occurs in the endoplasmic reticulum. This pathway involves the oxidation of the terminal methyl (omega) carbon. Although the deuterium label in this compound is not at the omega position (C6), its stability on the carbon backbone allows it to serve as a tracer for the entire molecule as it passes through this alternative pathway. The initial product of omega-oxidation would be 6-hydroxythis compound, which can be further oxidized to a dicarboxylic acid, adipic-4,4-d2 acid. Detecting these deuterated dicarboxylic acids in urine or plasma provides quantitative evidence of omega-oxidation activity.

Assessment of Short-Chain and Medium-Chain Fatty Acid Dynamics

Hexanoic acid is a medium-chain fatty acid (MCFA) that plays a role in energy metabolism and cellular signaling. biorxiv.orgnih.gov Studies using this compound can provide valuable insights into the dynamics of MCFA absorption, transport, and utilization. Unlike long-chain fatty acids, MCFAs can be absorbed directly into the portal circulation and transported to the liver for rapid oxidation. cambridge.org By administering this compound, researchers can measure its rate of appearance in the blood, its uptake by various tissues, and its contribution to the energy supply, distinguishing its metabolic fate from that of endogenous fatty acids. nih.gov

Contribution to Lipidomics Research Methodologies

Lipidomics aims to comprehensively quantify and characterize the full spectrum of lipids (the lipidome) in a biological system. Stable isotope-labeled lipids like this compound are crucial for adding a quantitative and dynamic dimension to these studies. nih.govckisotopes.com

Quantification of Lipid Turnover Rates

Lipid molecules are in a constant state of synthesis and degradation, a process known as turnover. Static measurements of lipid concentrations cannot capture the dynamics of these processes. By introducing this compound as a tracer, researchers can measure the rate at which the labeled hexanoate (B1226103) is incorporated into more complex lipid structures, such as triacylglycerols (TAGs) and phospholipids. ckisotopes.comroyalsocietypublishing.org This "pulse-chase" approach, where the system is pulsed with the labeled tracer and the appearance of the label in various lipid classes is chased over time, allows for the calculation of synthesis and turnover rates. This is a powerful method to understand how different physiological or pathological conditions affect lipid dynamics. nih.gov

Table 2: Hypothetical Enrichment of a Triacylglycerol Species Following Administration of this compound
Time PointLabeled TAG (nmol/L)Unlabeled TAG (nmol/L)Percent Enrichment
Baseline (0 hr)0.050,0000.00%
2 hr15050,1000.30%
4 hr45050,2500.89%
8 hr70050,4001.39%
24 hr30050,1500.60%

Note: This table presents hypothetical data to illustrate how tracer incorporation is measured to determine lipid turnover. TAG refers to a specific triacylglycerol species containing hexanoate.

Profiling of Lipid Metabolites and Intermediates

In metabolic profiling studies, this compound can be used as an internal standard for the accurate quantification of unlabeled hexanoic acid and related metabolites. caymanchem.com In isotope-dilution mass spectrometry, a known amount of the labeled standard is added to a sample. ckisotopes.com Because the labeled standard has nearly identical chemical and physical properties to its unlabeled counterpart, it can account for sample loss during extraction and purification and for variations in instrument response. nih.gov The ratio of the signal from the endogenous analyte to the labeled standard allows for precise and accurate quantification. This methodology enhances the reliability of lipidomic analyses, which is critical for identifying biomarkers and understanding metabolic dysregulation in disease. waters.com

Integration into Metabolomics Workflows

The integration of this compound into metabolomics workflows has significantly enhanced the accuracy and scope of metabolic studies. Its primary utility lies in its function as an internal standard and a tracer for metabolic flux analysis.

Global Metabolite Profiling with Deuterated Standards

In global metabolite profiling, the overarching goal is to comprehensively measure all small molecules in a biological sample. The accuracy of this measurement is often hampered by variations during sample preparation and analysis. Deuterated standards, such as this compound, are critical for addressing these challenges. metabolomicscentre.ca When added to a sample in a known quantity at the beginning of the workflow, it experiences the same processing as the endogenous (unlabeled) hexanoic acid and other metabolites. nih.gov

By measuring the signal of the deuterated standard against the unlabeled analytes, researchers can correct for any loss or variation that occurs during extraction, derivatization, and instrumental analysis. metabolomicscentre.caau.dk This normalization is essential for achieving accurate relative quantification of metabolites across different samples. metabolomicscentre.ca The use of stable isotope-labeled standards is a cornerstone of robust quantitative metabolomics, providing the confidence needed to compare metabolic profiles between different states, such as healthy versus diseased. thermofisher.com

Parameter Description Relevance of this compound
Analyte Quantification Measurement of the amount of a specific metabolite.Serves as an internal standard to correct for analytical variability, ensuring accurate relative quantification. metabolomicscentre.ca
Data Normalization Correction of systematic variations in data.Its known concentration allows for normalization of signals across multiple samples and batches.
Method Validation Ensuring a new analytical method is accurate and reproducible.Used to assess key validation parameters like recovery, matrix effects, and precision.
Lipidomics Profiling Comprehensive analysis of all lipids in a system.Included in deuterated lipid standard mixtures for accurate quantification of various lipid classes. metabolomicscentre.ca

Pathway-Specific Enrichment Analysis

Stable isotope tracing is a powerful technique for elucidating the activity of metabolic pathways. nih.govacs.org When this compound is introduced into a biological system, it is metabolized alongside its natural counterpart. The deuterium atoms act as a label that can be tracked as the hexanoic acid molecule is broken down, elongated, or converted into other molecules. eurisotop.com

By using mass spectrometry to detect the presence and position of deuterium in downstream metabolites, scientists can map the flow of carbon and hydrogen atoms through specific pathways. nih.gov This provides direct evidence of pathway activity, which is a more dynamic measure than simply quantifying metabolite concentrations. eurisotop.com For instance, tracing the deuterium from this compound can reveal the rate of its β-oxidation, its incorporation into more complex lipids like triglycerides, or its conversion into other signaling molecules. This approach is fundamental to understanding how metabolism is reprogrammed in various conditions. researchgate.net

Studies in Diverse Biological Systems

The application of this compound and similar deuterated fatty acids extends across a wide range of biological models, from single cells to whole organisms, enabling a multi-level understanding of metabolic processes.

Mammalian Cell Culture Investigations

Mammalian cell cultures, such as the HepG2 human hepatoma cell line, are widely used models for studying liver metabolism and diseases like non-alcoholic fatty liver disease (NAFLD). nih.gov In such controlled environments, researchers can introduce this compound to investigate the cellular fate of fatty acids with high precision.

Studies have shown that medium-chain fatty acids like hexanoic acid can influence key metabolic signaling pathways, such as the Akt-mTOR axis, and impact lipid metabolism by affecting processes like de novo lipogenesis and fatty acid oxidation. nih.gov By using the deuterated form, researchers can quantify the exact contribution of exogenous hexanoic acid to intracellular lipid pools and energy production, distinguishing it from fatty acids produced by the cells themselves or derived from other sources in the culture medium. This allows for a detailed assessment of how cells utilize specific fatty acids under various experimental conditions.

Cell Line Model Research Focus Application of Deuterated Hexanoic Acid Key Findings from Related Studies
HepG2 (Human Hepatoma) Lipid metabolism, insulin (B600854) signaling, NAFLD. nih.govTracing fatty acid uptake, oxidation, and incorporation into complex lipids.Hexanoic acid can modulate insulin-induced fatty acid synthase (FASN) activity and influence triglyceride accumulation. nih.gov
Various Cancer Cell Lines Tumor metabolism, metabolic reprogramming. nih.govTracing nutrient utilization to supply central metabolic pathways like the TCA cycle. nih.govresearchgate.netTumors exhibit diverse nutrient utilization patterns, which can be mapped using stable isotope tracers. nih.gov

Animal Model Research on Metabolic Perturbations

Animal models are indispensable for studying complex metabolic diseases in a whole-organism context. mdpi.com In studies of metabolic perturbations, such as diet-induced obesity or genetic metabolic disorders, this compound can be administered to trace its metabolism in vivo. eurisotop.com

For example, in research on propionic acidemia, a genetic disorder affecting the breakdown of certain amino acids and fatty acids, stable isotope tracers are used to track the flux through compromised metabolic pathways. nih.gov Similarly, in studies of diet-induced obesity, deuterated fatty acids help to unravel how excess dietary fat alters lipid distribution, storage, and oxidation in key metabolic tissues like the liver, adipose tissue, and muscle. nih.gov A study on the metabolism of deuterated di-2-(ethylhexyl) adipate (B1204190) in human volunteers showed the formation of deuterated 2-ethylhexanoic acid, demonstrating the feasibility of tracing fatty acid metabolite kinetics in humans. nih.govcapes.gov.br

Microbial Metabolic Pathway Characterization

The gut microbiota plays a significant role in host metabolism, in part by producing short-chain fatty acids (SCFAs) from dietary fiber. Characterizing microbial metabolic pathways is crucial for understanding this host-microbe interaction. Deuterated fatty acids, including isotopologues of hexanoic acid, are used to probe the metabolism of specific bacterial species or entire microbial communities. pnas.orgnih.gov

One study, for instance, used deuterated hexanoic acid to investigate the production of 2-pentanone by the fungus Penicillium roqueforti, which is found in blue cheese. researchgate.netnih.gov By analyzing the position of the deuterium atoms in the resulting 2-pentanone, the researchers could deduce the specific biochemical reactions involved in the pathway. researchgate.netnih.gov This level of detail is critical for understanding the metabolic capabilities of microbes and how they produce various compounds that can influence their environment and host organisms. Furthermore, studies have shown that the deuterium/hydrogen ratios of bacterial lipids can reflect the central metabolic pathways being utilized, making deuterated substrates powerful tools for linking microbial function to phylogeny. pnas.orgresearchgate.net

Microorganism Metabolic Process Studied Deuterated Substrate Used Key Finding
Penicillium roqueforti 2-Pentanone formation. researchgate.netnih.govHexanoic-D11 acid, Hexanoic-2,2-D2 acid.The pattern of deuterium retention in the product revealed unexpected details about the β-oxidation pathway. researchgate.netnih.gov
Proteobacteria Fatty acid synthesis. pnas.orgresearchgate.netDeuterated growth water (D₂O) with various carbon sources.The D/H ratio of lipids varies systematically with the central metabolic pathway used (e.g., glycolysis vs. TCA cycle). pnas.orgresearchgate.net
E. coli, P. putida Assimilation of carbon sources. whiterose.ac.ukDeuterated glucose, deuterated naphthalene.Raman-DIP can semi-quantitatively track the biosynthesis of fatty acids and amino acids from specific deuterated substrates. whiterose.ac.uk
Human gut microbiota Glucose metabolism. nih.govDeuterated glucose (glucose-d12).Revealed that gut bacteria preferentially use glucose to synthesize fatty acids in a fecal environment. nih.gov

Differentiation of Endogenous and Exogenous Metabolite Pools

In the fields of metabolomics and lipidomics, a primary challenge is to distinguish between metabolites that are naturally produced by an organism (endogenous) and those that are introduced from external sources (exogenous), such as through diet or experimental administration. The use of stable isotope-labeled compounds is a powerful and fundamental technique to address this challenge. researchgate.net this compound, a deuterated form of the naturally occurring medium-chain fatty acid, serves as an ideal tracer for this purpose. atamanchemicals.com By introducing a "heavy" version of a native molecule, researchers can precisely track its metabolic fate without altering its fundamental biochemical behavior.

The core principle lies in the mass difference between the labeled and unlabeled compound. This compound contains two deuterium (²H) atoms in place of hydrogen atoms at the C-5 position. This substitution increases its molecular weight by approximately two Daltons compared to endogenous hexanoic acid. This mass difference is readily detectable by mass spectrometry (MS), a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of molecules. nih.gov When a biological system is supplemented with this compound, any subsequent detection of this labeled molecule or its downstream metabolites can be unequivocally attributed to the exogenous source. nih.gov

This methodology allows for the detailed investigation of metabolic flux, providing insights into the kinetics of fatty acid uptake, utilization, and transformation. For instance, researchers can quantify the rate at which exogenous hexanoic acid is incorporated into more complex lipids like triglycerides or phospholipids, and how this rate compares to the flux of the endogenous hexanoic acid pool.

Detailed Research Findings

While specific studies focusing solely on the 5,5-d2 isomer are not extensively detailed in public literature, the application is demonstrated by research using other isotopologues of hexanoic acid. For example, studies on the metabolism of the fungus Penicillium roqueforti utilized hexanoic-2,2-d2 acid and hexanoic-d11 acid to trace their conversion into the ketone 2-pentanone. nih.govresearchgate.net By analyzing the headspace of fungal cultures with gas chromatography-mass spectrometry (GC-MS), researchers could confirm that the deuterated hexanoic acids were metabolized into deuterated forms of 2-pentanone and 2-pentanol, confirming the metabolic pathway. nih.govresearchgate.net This approach definitively proved that the administered hexanoic acid was the precursor to the observed products, separate from any endogenous compounds.

Similarly, in studies of mammalian metabolism, deuterated fatty acids are used to trace their path from ingestion to incorporation into various lipid pools or oxidation for energy. researchgate.net The application of this compound would follow the same principle. After administration, its appearance and the appearance of its labeled metabolic products can be monitored over time in various biological matrices like plasma, tissues, or urine. nih.gov

The table below illustrates how mass spectrometry data would be used to differentiate between the endogenous and exogenous pools of hexanoic acid and one of its potential metabolites, 3-hydroxyhexanoic acid.

Table 1: Representative Mass Spectrometry Data for Differentiating Metabolite Pools This table is a representative example based on established analytical principles.

CompoundSourceChemical FormulaExpected m/z (as [M-H]⁻)Analytical Significance
Hexanoic AcidEndogenousC₆H₁₂O₂115.076Represents the baseline, naturally occurring pool within the organism.
This compoundExogenous TracerC₆H₁₀D₂O₂117.088Directly measures the amount of the administered tracer, distinct from the endogenous pool.
3-Hydroxyhexanoic AcidEndogenousC₆H₁₂O₃131.071Product of the metabolism of the endogenous hexanoic acid pool.
3-Hydroxythis compoundExogenous Tracer MetaboliteC₆H₁₀D₂O₃133.084Confirms that the exogenous tracer is actively participating in the same metabolic pathways as the endogenous compound.

By quantifying the relative abundance of the labeled (exogenous) versus unlabeled (endogenous) species, researchers can build precise models of fatty acid metabolism. This allows for a dynamic understanding of how metabolic pathways are regulated and how they respond to various physiological states or interventions, a task that is impossible when only measuring the static concentrations of a total metabolite pool. researchgate.netnih.gov

Analytical Techniques for the Detection and Quantification of Hexanoic 5,5 D2 Acid and Its Derivatives

Mass Spectrometry (MS)-Based Approaches

Mass spectrometry stands as a cornerstone for the analysis of deuterated compounds due to its ability to differentiate molecules based on their mass-to-charge ratio. The two-mass-unit increase in Hexanoic-5,5-d2 acid compared to its non-deuterated form makes it readily distinguishable.

Gas Chromatography-Mass Spectrometry (GC-MS) in Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of this compound, derivatization is often required to increase its volatility and thermal stability. This is a common practice for the analysis of fatty acids by GC-MS. jst.go.jpcirad.fr

In a typical GC-MS workflow, the sample containing this compound is first extracted and then derivatized. The resulting volatile derivative is injected into the gas chromatograph, where it is separated from other components in the mixture based on its boiling point and interaction with the stationary phase of the GC column. cirad.fr The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer detects the unique mass of the molecular ion of the derivatized this compound, as well as its characteristic fragmentation pattern, allowing for both identification and quantification.

This compound, with a mass shift of M+2, can be effectively used as an internal standard for the quantification of endogenous hexanoic acid in various matrices. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative analysis as it corrects for sample loss during preparation and for variations in instrument response. bertin-bioreagent.comcaymanchem.comcaymanchem.com

Table 1: GC-MS Parameters for Volatile Compound Analysis

Parameter Typical Setting
Column VF-WAXms capillary column (60 m×0.25 mm i.d., 0.25 µm) jst.go.jp
Carrier Gas Helium at 1.0 mL/min jst.go.jp
Oven Program Initial 40°C, ramped to 240°C jst.go.jp
MS Interface Temp 280°C jst.go.jp
Ionization Mode Electron Impact (EI) at 70 eV jst.go.jp

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Biological Matrices

For the analysis of this compound in complex biological matrices such as serum, plasma, or tissue extracts, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the method of choice. researchgate.netresearchgate.net This technique is particularly well-suited for non-volatile or thermally labile compounds that are not amenable to GC-MS analysis. mdpi.com

In LC-MS/MS, the sample is first separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC). The separated analytes are then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. researchgate.net Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and sensitivity. A specific precursor ion (the molecular ion of this compound) is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This process, known as selected reaction monitoring (SRM), significantly reduces background noise and improves the limit of detection. nih.gov

The development of rapid and sensitive UPLC-MS/MS methods allows for the simultaneous determination of multiple analytes in a short time frame. For instance, methods have been developed for the simultaneous analysis of various short-chain fatty acids, including hexanoic acid, in biological samples. researchgate.netmdpi.com The use of deuterated internal standards like this compound is crucial for accurate quantification in these complex matrices. researchgate.net

Table 2: LC-MS/MS Conditions for Short-Chain Fatty Acid Analysis

Parameter Typical Setting
LC Column Zorbax Rapid Resolution High Definition SB-C18 researchgate.net
Mobile Phase Gradient of methanol (B129727) and water with formic acid researchgate.net
Ionization Source Electrospray Ionization (ESI) in positive mode researchgate.net

High-Resolution Mass Spectrometry in Stable Isotope Tracing

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography, offers exceptional mass accuracy and resolution, enabling the confident identification and quantification of isotopically labeled compounds even in highly complex mixtures. nih.gov This capability is particularly valuable in stable isotope tracing studies, where the goal is to follow the metabolic fate of a labeled compound like this compound.

HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, can distinguish between molecules with very similar masses. nih.gov This is critical for differentiating the deuterated tracer from other co-eluting compounds and for accurately measuring the isotopic enrichment in metabolic products. By tracking the incorporation of deuterium (B1214612) from this compound into other metabolites, researchers can elucidate metabolic pathways and fluxes. Recent studies have demonstrated the power of LC-HRMS platforms for both the targeted quantification of known metabolites and the untargeted discovery of new biomarkers. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Tracing

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed structural information about molecules. ansto.gov.au In the context of this compound, both ¹H NMR and ²H NMR can be utilized for isotopic tracing.

The presence of deuterium at the C5 position of hexanoic acid leads to distinct changes in the ¹H NMR spectrum. The signal corresponding to the protons at the C5 position will be absent or significantly reduced, and the signals of adjacent protons may show altered splitting patterns due to the absence of coupling to the C5 protons. ansto.gov.au This allows for the confirmation of the position of deuteration.

Furthermore, quantitative ²H NMR spectroscopy can be used to directly measure the site-specific deuterium content in a molecule. researchgate.net This technique is highly valuable for determining the extent of deuterium incorporation and for studying isotopic distribution in metabolic products. While less sensitive than mass spectrometry, NMR provides unparalleled detail about the molecular environment of the isotope. nih.govsci-hub.se

Advanced Chromatographic Separation Techniques

The effective separation of this compound and its derivatives from complex mixtures is a prerequisite for accurate analysis by mass spectrometry or NMR. Advanced chromatographic techniques play a crucial role in achieving this separation.

Application of Chiral Chromatography for Enantiomeric Analysis

In cases where this compound or its derivatives are chiral, or are derivatized with a chiral reagent, chiral chromatography is essential for the separation of enantiomers. Enantiomers are non-superimposable mirror images of a molecule that often exhibit different biological activities. The separation of these stereoisomers is critical in pharmaceutical and biological research. nih.gov

Chiral stationary phases (CSPs) are used in high-performance liquid chromatography (HPLC) to achieve enantiomeric separation. mst.eduasianpubs.org These CSPs interact differently with each enantiomer, leading to different retention times and allowing for their separation and individual quantification. For example, derivatives of hexanoic acid have been successfully resolved using chiral chromatography, enabling the determination of their absolute configuration after purification. nih.gov The choice of the chiral stationary phase and the mobile phase composition are critical for achieving optimal separation. mst.eduasianpubs.org

Table 3: Mentioned Compound Names

Compound Name
This compound
Hexanoic acid
(R)-3-(carbamoylmethyl)-5-methylhexanoic acid
(S)-Pregabalin
3-isobutyl glutaric acid
(R)-1-phenylethylamine
2-methylhexanoic acid
(S)-(-)-2,10-camphorsultam
Phthalylvalin
Acetic acid
Propionic acid
Butyric acid
Valeric acid
Lactic acid

Ion Chromatography for Short-Chain Fatty Acid Quantification

Ion chromatography (IC) has emerged as an accurate and reproducible method for quantifying short-chain fatty acids in diverse physiological samples. digitellinc.com This technique is particularly valuable for separating and measuring SCFAs like acetate (B1210297), propionate (B1217596), and butyrate (B1204436). digitellinc.com

A common approach involves ion-exclusion chromatography coupled with suppressed conductivity detection. researchgate.net In this method, a specialized column, such as a 100 mm x 7.8 mm ion-exclusion column, is used with a dilute acid eluent, like 0.5 mmol L⁻¹ sulfuric acid, at a controlled flow rate, for instance, 0.6 mL min⁻¹. researchgate.net This setup allows for the sequential separation of organic acids in a short timeframe, often under 10 minutes. researchgate.net The detection limits for this method can be as low as 1 to 7.5 micromol L⁻¹. researchgate.net

Ion chromatography systems can also be coupled with mass spectrometry (IC-MS) for enhanced specificity and sensitivity. creative-proteomics.com For instance, a Dionex ICS-5000+ Ion Chromatography system can be linked to a Thermo Fisher Scientific Orbitrap MS. creative-proteomics.com This combination is effective for analyzing complex biological matrices. To handle interferences from inorganic anions and carbonate, which are often present in samples like wastewater, ion-exclusion chromatography is advantageous as it allows these interfering ions to be eluted in the void volume or removed by an on-line carbonate removal device. thermofisher.com

Table 1: Example of Ion Chromatography Conditions for SCFA Analysis

Parameter Condition
Column Ion-Exclusion Column (100 mm x 7.8 mm) researchgate.net
Eluent 0.5 mmol L⁻¹ Sulfuric Acid researchgate.net
Flow Rate 0.6 mL min⁻¹ researchgate.net
Detection Suppressed Conductivity researchgate.net

| Run Time | < 10 minutes researchgate.net |

Research has demonstrated the application of IC for quantifying SCFAs in various biological samples, including serum, cerebrospinal fluid (CSF), tissue, urine, and stool. digitellinc.com For example, a study analyzing rodent samples detected and quantified acetate and lactate (B86563) in serum, CSF, brain tissue, and urine, while stool samples also contained propionate and butyrate. digitellinc.com This highlights the capability of IC to discern different SCFA profiles across various biological compartments.

Quantitative Analytical Strategies Using Stable Isotope Internal Standards

The use of stable isotope-labeled internal standards is a cornerstone for the accurate and reproducible quantification of SCFAs, including this compound, in complex biological samples. tum.demdpi.com This approach, often referred to as stable isotope dilution (SID), corrects for variations in sample preparation, derivatization efficiency, and matrix effects during analysis by mass spectrometry. chemrxiv.orgplos.org

In a typical workflow, a known concentration of a stable isotope-labeled standard, which is chemically identical to the analyte but has a different mass, is added to the sample at the beginning of the preparation process. chemrxiv.org For the analysis of a specific SCFA, its corresponding isotopically labeled version is used. For instance, for the quantification of butyrate, [D7]-butyrate can be utilized as an internal standard. tum.de The ratio of the signal intensity of the endogenous analyte to that of the isotopic standard is then used for quantification. nih.gov

This strategy is frequently employed in conjunction with liquid chromatography-mass spectrometry (LC-MS/MS). tum.demdpi.com Methods have been developed that allow for the direct analysis of SCFAs without the need for derivatization, simplifying sample preparation and reducing analysis time. mdpi.com These direct injection methods can achieve low limits of detection, for example, 0.001 mM for several SCFAs, and have shown good linearity with correlation coefficients (r²) greater than 0.998. mdpi.com

Alternatively, derivatization techniques can be used to improve the chromatographic and mass spectrometric properties of SCFAs. chemrxiv.org One such method involves derivatization with aniline, followed by reverse-phase LC-MS/MS analysis. chemrxiv.orgplos.org A strategy known as SQUAD (SCFA Quantification Using Aniline Derivatization) utilizes this approach with stable isotope dilution to achieve absolute quantification. plos.org This method has demonstrated high precision, with intra- and inter-day precision under 3% relative standard deviation, and a lower limit of detection of 40 nM. plos.orgnih.gov

Table 2: Performance Characteristics of a Stable Isotope Dilution LC-MS/MS Method

Parameter Value Reference
Lower Limit of Detection (LOD) 40 nM nih.gov
Lower Limit of Quantification (LLOQ) 160 - 310 nM nih.gov
Intra-day Precision (RSD) < 3% nih.gov
Inter-day Precision (RSD) < 3% nih.gov
Intra-day Accuracy Error < 10% nih.gov

| Inter-day Accuracy Error | < 10% | nih.gov |

Computational and Bioinformatic Tools for Deuterium Tracing Data Analysis

The analysis of data from stable isotope tracing experiments, such as those using this compound, requires specialized computational and bioinformatic tools. These tools are essential for processing the large and complex datasets generated by mass spectrometry and for accurately determining the incorporation of isotopes into various metabolites.

Several software packages have been developed to automate the detection and quantification of isotopologues in untargeted metabolomics data from LC/MS experiments. researchgate.net These tools often work with the output of widely used data processing packages like XCMS. researchgate.net Examples of such software include geoRge, X¹³CMS, mzmatch-ISO, and MetExtract II. researchgate.net These programs employ different algorithms for key steps like peak picking, grouping of potential isotopologues, and statistical evaluation. researchgate.net

For instance, the geoRge tool, written in the R programming language, analyzes untargeted LC/MS data by statistically comparing unlabeled and labeled samples to identify features that are significantly up-regulated in the labeled samples, indicating isotope incorporation. researchgate.net This approach is considered more robust than iterating through all MS signals based on theoretical mass differences. researchgate.net

In the context of lipidomics, which is highly relevant for tracking the metabolism of fatty acids, specific tools have been developed. FAMetA, available as an R package and a web-based platform, uses mass isotopologue distributions from GC-MS or LC-MS to estimate various parameters of fatty acid metabolism, including synthesis, elongation, and desaturation. oup.com While many tools are designed for ¹³C labeling, the principles can be adapted for deuterium tracing. oup.com

Furthermore, the integration of hydrogen-deuterium exchange mass spectrometry (HDX-MS) data with computational modeling, such as molecular dynamics (MD) simulations, provides high-resolution insights into protein-ligand interactions and conformational dynamics. acs.org While often applied to proteins, the underlying principles of tracking deuterium incorporation and using computational methods to interpret the data are relevant to the broader field of deuterium tracing.

The development of dual-isotope labeling techniques, where a mixture of two different deuterated fatty acids is used, can help to differentiate labeled lipids from the endogenous lipidome. This creates a unique mass spectral signature that can be recognized by specialized in-house Python programs and other data analysis software like Progenesis QI and EZ Info. biorxiv.org

Table 3: Selected Bioinformatic Tools for Stable Isotope Tracing Data Analysis

Tool Primary Function Key Features Reference
geoRge Untargeted detection of stable isotope labeling in LC/MS data. R-based, works with XCMS output, statistical comparison of labeled vs. unlabeled samples. researchgate.net
FAMetA Comprehensive analysis of fatty acid metabolism. R package and web platform, uses mass isotopologue distributions to estimate metabolic parameters. oup.com
XCMS LC/MS data processing. Peak picking, retention time alignment, feature detection. researchgate.net

| Progenesis QI | LC-MS data analysis. | Spectral alignment, peak picking, statistical analysis (ANOVA). | biorxiv.org |

Mechanistic and Pathway Elucidation Studies Utilizing Hexanoic 5,5 D2 Acid

Investigation of Enzyme Reaction Mechanisms Through Isotopic Effects

The use of deuterated substrates like Hexanoic-5,5-d2 acid is a fundamental technique for investigating enzyme reaction mechanisms. The primary tool in these investigations is the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its heavier isotopes. wikipedia.org

In the context of this compound, if a C-H bond at the C-5 position is cleaved during the rate-determining step of an enzymatic reaction, the replacement of hydrogen with deuterium (B1214612) (a C-D bond) will result in a significantly slower reaction rate. This is because the C-D bond has a lower zero-point energy and is stronger than the C-H bond. wikipedia.org Observing a substantial KIE upon using this compound would provide strong evidence that C-H bond abstraction at the C-5 position is a critical, rate-limiting part of the catalytic mechanism. This approach has been widely applied to study enzymes involved in fatty acid metabolism, such as fatty acid oxygenases. nih.govacs.orgacs.org

Table 1: Theoretical Kinetic Isotope Effect (KIE) in Enzyme Reactions

Reaction Step Atom Involved Expected KIE (kH/kD) with this compound Mechanistic Implication
C-H bond cleavage at C-5 Hydrogen/Deuterium > 1 (typically 2-7) C-H bond breaking at C-5 is part of the rate-determining step.

Elucidation of Metabolic Branching and Interconversion Pathways

Stable isotope tracers are indispensable for mapping complex metabolic networks. nih.govmdpi.comoup.com When this compound is introduced into a biological system, its deuterium label acts as a tag that allows researchers to follow the hexanoate (B1226103) carbon skeleton through various metabolic transformations.

Using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), metabolomics researchers can identify and quantify downstream metabolites that retain the deuterium label. mdpi.com This enables the determination of:

Metabolic Fate: Identifying the different classes of molecules into which hexanoate is converted.

Pathway Flux: Quantifying the relative importance of different metabolic branches. For example, one could distinguish between the portion of hexanoic acid that undergoes β-oxidation versus the portion that is elongated into longer-chain fatty acids.

Interconversion: Tracing the conversion of hexanoic acid into other molecules, such as ketones or other short-chain fatty acids.

Role in Asymmetric Catalysis and Stereochemical Outcome Determination

In stereoselective reactions, enzymes often create or act upon specific stereoisomers. Isotopic labeling can be a subtle yet powerful probe for understanding the stereochemical course of a reaction. While direct involvement of the C-5 position in creating a new stereocenter from hexanoic acid is less common, the deuterium labels in this compound can influence the stereochemical outcome of reactions occurring at nearby positions.

The presence of the heavier deuterium atoms can create a stereoelectronic effect, subtly altering the conformational preferences of the substrate within the enzyme's active site. This can, in turn, influence which face of a prochiral center is attacked by the enzyme, thereby affecting the stereochemical purity of the product. Furthermore, in reactions catalyzed by robust non-heme iron oxidation catalysts, deuterated ligands have been shown to improve catalytic performance and yield, demonstrating the impact of isotopic substitution on the catalyst's stability and reactivity. acs.org

Understanding of Decarboxylation and Hydroxylation Processes in Fatty Acid Metabolism

The metabolism of fatty acids often involves hydroxylation and decarboxylation, particularly by enzymes such as those in the cytochrome P450 superfamily. sc.edunih.gov Isotope labeling is a key strategy for elucidating the mechanisms of these enzymes. sc.eduscispace.com

For instance, the enzyme OleT, a P450 decarboxylase, converts fatty acids into terminal alkenes. nih.govscispace.com Studies with deuterated fatty acids have shown that the reaction is initiated by the abstraction of a substrate hydrogen atom by the enzyme's active species (Compound I). scispace.com If this compound were a substrate for such an enzyme, a significant KIE on the rate of Compound I decay would indicate that a hydrogen atom is abstracted from the C-5 position. This would help pinpoint the initial site of oxidative attack. Similarly, in hydroxylation reactions, identifying the position of the deuterium atoms in the hydroxylated product confirms the site of oxygen insertion.

Proposed Mechanisms of Volatile Compound Formation from Hexanoic Acid

Hexanoic acid is a precursor to various volatile organic compounds, such as 2-pentanone, which is notably produced by the fungus Penicillium roqueforti in blue cheese. The mechanism of this conversion is thought to involve a modified β-oxidation pathway.

A study investigating this pathway used different deuterated hexanoic acids to trace the fate of the hydrogen atoms. researchgate.net Specifically, experiments with hexanoic-2,2-d2 acid and fully deuterated hexanoic-d11 acid were conducted. The resulting mass spectra of the 2-pentanone product revealed unexpected deuterium retention patterns. These findings led to a proposed mechanism where hydrogen ions removed at the start of β-oxidation are cycled through hydrogen peroxide and re-enter the pathway during the hydration step. researchgate.net While this compound was not used in this specific study, its application would provide further crucial data to test and refine this proposed hydrogen cycling mechanism by probing the fate of hydrogens at the C-5 position.

Biological and Environmental Research Contexts of Hexanoic Acid and Deuterated Analogues

Hexanoic Acid as a Microbial Metabolite in Ecological Systems

Hexanoic acid, also known as caproic acid, is a medium-chain fatty acid that is widely distributed in nature and produced by various microorganisms. atamanchemicals.com It is a common metabolite in anaerobic microbial communities, where it is synthesized through the chain elongation process. biorxiv.org This process involves obligate anaerobic bacteria that utilize the reverse beta-oxidation pathway to ferment substrates like ethanol (B145695) and lactate (B86563) into C4-C8 carboxylates, including butyrate (B1204436) and hexanoate (B1226103). biorxiv.org

In the context of environmental bioremediation, microbial consortia have been studied for their ability to degrade pollutants in oil sands tailings. researchgate.net One such patented consortium, BioTiger™, which consists of twelve natural environmental isolates, has been shown to cometabolically biodegrade hexanoic acid and the polycyclic aromatic hydrocarbon (PAH) phenanthrene. researchgate.net During this process, the intermediate compound hexanoamide was produced and consumed. researchgate.net The stability of hexanoic acid degradation by this consortium over several generations highlights its potential for in-situ bioremediation of industrial wastewater. researchgate.net

Hexanoic acid is also a significant metabolite in the gut microbiome. nih.gov Certain bacteria, such as those from the Ruminococcaceae family and Clostridium cluster IV, are known producers of hexanoic acid. nih.gov Studies have observed altered levels of hexanoic acid in association with specific health conditions, suggesting a link between gut microbial metabolism of this fatty acid and host physiology. nih.gov For instance, research has noted a positive correlation between the abundance of Ruminococcus lactaris and hexanoic acid levels. nih.gov As a volatile organic compound, it has also been identified as a potential fecal biomarker for Clostridium difficile infections. atamanchemicals.com

Microbial Source/SystemRole of Hexanoic AcidAssociated Organisms/Processes
Anaerobic FermentationProduct of chain elongation from ethanol and lactateChain elongating bacteria using reverse beta-oxidation
Gut MicrobiomeMetabolite influencing host physiology; potential biomarkerRuminococcaceae family, Clostridium cluster IV, Ruminococcus lactaris
BioremediationCometabolite in the degradation of environmental pollutantsBioTiger™ microbial consortium

Role of Hexanoic Acid in Plant Metabolism and Volatile Organic Compound Profiles

Hexanoic acid plays a multifaceted role in the physiology and defense mechanisms of plants. It is synthesized in plants from acetate (B1210297) and is structurally related to the C6 family of green leaf volatiles, which are compounds released upon physical damage or herbivore attacks. nih.gov These C6-derivatives, including hexanoic acid, can act as primers for plant defenses. nih.gov Exogenous application of hexanoic acid has been shown to prime plants for enhanced resistance against a range of pathogens, including viruses and bacteria, by stimulating both the salicylic (B10762653) acid (SA) and jasmonic acid (JA) defense pathways. nih.gov

As a volatile organic compound (VOC), hexanoic acid contributes to the characteristic aroma profiles of various plants and fruits. nih.govatamankimya.com It is a known component of the scent of vanilla and the unpleasant odor of the decomposing fleshy seed coat of the ginkgo tree. atamanchemicals.comatamankimya.com In apples, the concentration of hexanoic acid can be influenced by post-harvest treatments. mdpi.com For example, treatments with essential oils to combat fungal decay by Botrytis cinerea have been shown to cause statistically significant changes in the levels of hexanoic acid, with concentrations varying between 0.1 and 0.2 µg L⁻¹ among different treatments. mdpi.com

Hexanoic acid is also a key indicator in studies of seed aging and deterioration. During storage, lipid peroxidation in seeds leads to the production of various VOCs. arccjournals.comresearchgate.net Studies on soybean and rice seeds have identified hexanoic acid as one of the prevalent acids whose concentration increases over time, correlating with a decline in seed quality. arccjournals.comresearchgate.net In stored soybean seeds, acetic acid and hexanoic acid were the two most prevalent acids released over the storage period. arccjournals.com Similarly, analysis of stored rice seeds concluded that hexanoic acid, along with other volatiles like 1-hexanol (B41254) and hexanal, were closely associated with seed deterioration and could serve as signature components for assessing seed quality. researchgate.net

Plant/SystemRole or Finding Related to Hexanoic AcidImpact on Plant/Profile
General Plant DefensePrimes defenses via Salicylic Acid (SA) and Jasmonic Acid (JA) pathways. nih.govEnhanced resistance to pathogens. nih.gov
Apples (Malus domestica)Component of volatile profile influenced by essential oil treatments. mdpi.comConcentrations ranged from 0.1 to 0.2 µg L⁻¹ post-treatment. mdpi.com
Soybean (Glycine max) SeedsReleased as a VOC during storage-related deterioration. arccjournals.comOne of the most prevalent acids to increase with storage time. arccjournals.com
Rice (Oryza sativa) SeedsIdentified as a signature volatile associated with seed ageing. researchgate.netCorrelated with reduced germination and vigor. researchgate.net

Environmental Fate and Transformation Studies of Deuterated Fatty Acids

The use of stable isotope-labeled compounds, such as deuterated fatty acids, is a powerful tool in environmental fate and transformation studies. The deuterium (B1214612) atoms serve as a tracer, allowing researchers to follow the metabolic and degradation pathways of the parent compound without the complications of radioactivity. The synthesis of deuterated fatty acids is crucial for these applications, with methods developed for producing perdeuterated saturated fatty acids and selectively deuterated polyunsaturated fatty acids. europa.eu

While specific environmental fate studies on Hexanoic-5,5-d2 acid are not widely documented, the principles governing the transformation of deuterated compounds are well-established. The primary factor influencing the degradation rate of a deuterated molecule is the kinetic isotope effect (KIE). nih.gov The C-D bond is stronger than the C-H bond, meaning that chemical reactions involving the cleavage of a C-D bond will proceed more slowly than the cleavage of a corresponding C-H bond. nih.gov This effect can significantly slow down oxidation processes, a principle that has been explored in the context of reducing oxidative stress in biological systems by using deuterated polyunsaturated fatty acids. nih.gov

In environmental settings, the biodegradation of fatty acids is a key transformation process. Studies on the bioremediation of rubber particles from tires have shown that fatty acids are among the most readily degraded compounds by various bacterial strains. researchgate.net Introducing a deuterated fatty acid like this compound into such a system would likely result in a slower rate of initial enzymatic attack if the C-D bond at the 5-position is the primary site of oxidation. This allows for a more detailed investigation of degradation intermediates and pathways. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a key analytical technique used to track the fate of these labeled molecules and their metabolic products. nih.gov

Research AreaApplication/Principle of Deuterated Fatty AcidsKey Findings/Implications
Isotope LabelingServe as tracers for metabolic and environmental degradation pathways. nih.govEnables precise tracking of molecules using techniques like LC-MS/MS. nih.gov
Kinetic Isotope Effect (KIE)Slower cleavage of C-D bonds compared to C-H bonds. nih.govCan lead to reduced rates of oxidation and degradation. nih.gov
Biodegradation StudiesElucidation of enzymatic degradation pathways and rates.Slower degradation allows for identification of transient intermediates.

Contribution to Research on Food Chemistry and Flavor Compounds

Hexanoic acid is a significant contributor to the flavor and aroma of a wide range of food products. atamankimya.com It is found naturally in animal fats and oils, as well as in dairy products like butter and cheese, where it imparts a characteristic cheesy, fatty, or waxy note. atamanchemicals.comatamankimya.commarketresearchintellect.com It is also a component of vanilla's complex flavor profile. atamanchemicals.com The primary industrial use of hexanoic acid in the food sector is in the manufacturing of its esters, such as ethyl hexanoate and other hexanoates, which are used as artificial fruit-like flavors. atamanchemicals.comatamankimya.com

The compound's role extends to animal food products as well. In a study on cat food attractants derived from chicken liver protein hydrolysates, peptides with a molecular mass greater than 3000 Daltons were found to correlate with hexanoic acid ethyl ester. nih.gov This suggests a complex relationship between protein breakdown products and the generation of volatile flavor compounds that influence palatability.

The use of isotopically labeled compounds like this compound can be instrumental in food chemistry research. For example, it could be used to trace the formation of hexanoic acid during fermentation processes, such as in cheesemaking, or to study its release from lipids during cooking or storage. This allows for a precise understanding of the biochemical pathways leading to the formation of this important flavor compound.

Food Product/AreaRole of Hexanoic AcidSpecific Finding
Dairy (Cheese, Butter)Natural flavor component. atamanchemicals.commarketresearchintellect.comContributes cheesy, waxy, and fatty notes. atamanchemicals.comatamankimya.com
VanillaNatural flavor component. atamanchemicals.comPart of the complex aroma profile. atamanchemicals.com
Artificial FlavorsPrecursor for ester synthesis. atamankimya.comUsed to create fruity flavorings like ethyl hexanoate. atamankimya.com
Highland Barley FlourKey compound in flavor deterioration. mdpi.comROAV increased to 50.71 in untreated samples during storage. mdpi.com
Cat Food AttractantsPrecursor to flavor ester (ethyl ester). nih.govCorrelated with peptides >3000 Da in chicken liver hydrolysates. nih.gov

Future Directions and Emerging Research Avenues for Hexanoic 5,5 D2 Acid Research

Integration with Multi-Omics Approaches (e.g., Proteomics, Transcriptomics)

The true potential of Hexanoic-5,5-d2 acid as a research tool will be realized through its integration into multi-omics workflows. By combining stable isotope labeling with genomics, transcriptomics, proteomics, and metabolomics, researchers can move beyond static snapshots of cellular components to a dynamic understanding of metabolic networks. creative-proteomics.compharmiweb.com

When cells or organisms are supplied with this compound, the deuterium (B1214612) label is incorporated into downstream metabolites and potentially into the building blocks of macromolecules. Tracking this incorporation provides a direct measure of metabolic flux. creative-proteomics.comirisotope.com For instance, in lipidomics, the appearance of the d2-label in more complex lipids can elucidate the pathways of fatty acid elongation, desaturation, and esterification. nih.govfrontiersin.org

In proteomics, the turnover of proteins involved in fatty acid metabolism can be assessed. Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be adapted to work in concert with fatty acid labeling to provide a comprehensive view of how metabolic changes influence the proteome. pharmiweb.com For example, an increase in the flux of this compound through a particular pathway might be correlated with the increased expression of specific enzymes, which can be quantified at the protein level. mdpi.com

Similarly, in transcriptomics, changes in gene expression in response to the metabolism of this compound can be monitored. silantes.comresearchgate.net This allows researchers to connect metabolic events to the underlying genetic regulation, revealing how cells adapt their transcriptional programs to different nutrient sources. creative-proteomics.com The combination of these -omics datasets provides a systems-level view of cellular regulation, where the flow of metabolites, the abundance of proteins, and the levels of transcripts are all interconnected. nih.gov

Table 1: Potential Multi-Omics Applications of this compound

Omics Field Application Expected Insights
Lipidomics Tracing the metabolic fate of the hexanoate (B1226103) backbone. Elucidation of fatty acid elongation, desaturation, and incorporation into complex lipids.
Proteomics Quantifying changes in protein expression and turnover in response to hexanoate metabolism. Identification of key enzymes and regulatory proteins involved in fatty acid processing.
Transcriptomics Measuring changes in gene expression related to fatty acid metabolic pathways. Understanding the transcriptional regulation of metabolic adaptation to fatty acid utilization.
Metabolomics Identifying and quantifying downstream metabolites derived from this compound. Mapping active metabolic pathways and discovering novel biochemical transformations. tandfonline.com

Advancements in Analytical Instrumentation for Enhanced Sensitivity and Resolution

The detection and quantification of isotopically labeled molecules like this compound heavily rely on sophisticated analytical instrumentation. Future advancements in these technologies will be crucial for pushing the boundaries of metabolic research.

High-resolution mass spectrometry (HRMS), particularly when coupled with techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a cornerstone for metabolomics. irisotope.comnih.govnih.gov Modern Orbitrap and time-of-flight (TOF) mass spectrometers offer the mass accuracy and resolution required to distinguish between deuterated and non-deuterated species and to resolve complex mixtures of metabolites. nih.govmdpi.com Future improvements in ionization efficiency and detector sensitivity will enable the detection of lower abundance metabolites, providing a more complete picture of the metabolic network. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful, non-invasive technique for studying metabolism. researchgate.net Deuterium Metabolic Imaging (DMI) is an emerging MRI-based technique that allows for the three-dimensional mapping of metabolism in vivo by tracking the fate of deuterated substrates like [6,6′-2H2]glucose. nih.govnih.govisotope.com The application of DMI to fatty acid metabolism using probes like this compound could provide unprecedented spatial and temporal information about where and how fatty acids are utilized in living organisms. isotope.com The low natural abundance of deuterium results in minimal background signal, making it an ideal tracer for in vivo studies. researchgate.netnih.gov

Furthermore, techniques like Raman microspectroscopy, when combined with deuterium isotope probing (Raman-DIP), offer a culture-independent and non-destructive way to investigate metabolic pathways at the single-cell level. ox.ac.ukwhiterose.ac.uknih.govacs.org This could allow researchers to study metabolic heterogeneity within a population of cells.

Development of Novel Isotopic Labeling Strategies and Targeted Probes

While this compound is a valuable tool, the development of novel isotopic labeling strategies will further expand the scope of metabolic research.

One promising area is the use of multi-isotope labeling, where a molecule is labeled with more than one type of stable isotope (e.g., both 13C and 2H). pharmiweb.com This allows for the simultaneous tracing of different parts of a molecule and can provide more detailed information about reaction mechanisms. Dual-isotope deuterium labeling has been shown to be effective in lipidomics for uniquely identifying labeled species in complex mixtures. chromatographyonline.com

Another strategy is the use of deuterated water (D2O) as a general, cost-effective metabolic label. researchgate.netenergy.govgoogle.com When organisms are grown in the presence of D2O, deuterium is incorporated into a wide range of biomolecules through metabolic reactions. researchgate.net This approach can be used in conjunction with specific labeled substrates like this compound to gain a more global view of metabolic activity.

The development of targeted probes is also a key future direction. This involves designing and synthesizing deuterated molecules that are specifically targeted to certain enzymes or metabolic pathways. mdpi.com For example, a deuterated fatty acid analogue could be designed to be a specific substrate for a particular desaturase enzyme, allowing for the precise measurement of that enzyme's activity in a complex biological system.

Computational Modeling and Simulation of Metabolic Pathways Incorporating Deuterated Species

Computational modeling is an essential tool for interpreting the complex datasets generated from isotope tracing experiments. researchgate.net Future research will focus on developing more sophisticated models that can accurately simulate the behavior of deuterated species in metabolic networks.

A key challenge in this area is accounting for the kinetic isotope effect (KIE). d-nb.infonih.gov The KIE is the change in the rate of a chemical reaction when a heavier isotope is substituted for a lighter one. ismrm.org In the case of this compound, the C-D bonds are stronger than C-H bonds, which can lead to slower reaction rates for enzymes that catalyze the cleavage of these bonds. Neglecting the KIE in metabolic models can lead to inaccurate estimations of metabolic fluxes. nih.govnih.gov

Future computational frameworks will need to integrate KIEs into kinetic and isotopic models of metabolism to accurately predict the system-wide effects on metabolite concentrations and isotopic patterns. d-nb.inforesearchgate.net These models will help to refine our understanding of metabolic control and the robustness of metabolic networks. d-nb.info

Expanding Applications in Systems Biology and Network-Level Metabolic Understanding

The ultimate goal of using tracers like this compound is to gain a deeper understanding of biological systems at a network level. frontiersin.org Stable isotope tracing is a powerful tool for systems biology as it allows for the quantitative analysis of metabolic fluxes and the elucidation of the dynamic interactions between different metabolic pathways. nih.govtandfonline.com

By tracing the flow of deuterium from this compound through the metabolic network, researchers can map the connectivity of pathways, identify branch points, and quantify the relative contributions of different pathways to the production of key metabolites. creative-proteomics.com This information is crucial for constructing and validating computational models of metabolism. nih.gov

Future applications will likely focus on understanding how metabolic networks are rewired in disease states, such as cancer or metabolic syndrome. For example, by comparing the metabolism of this compound in healthy versus diseased cells, researchers can identify metabolic vulnerabilities that could be targeted for therapeutic intervention. frontiersin.org The integration of data from isotope tracing experiments with other -omics data will provide a holistic view of the molecular changes that underpin disease, paving the way for new diagnostic and therapeutic strategies. mdpi.comresearchgate.net

Table 2: Summary of Future Research Directions and Their Potential Impact

Research Direction Key Methodologies Potential Impact
Integration with Multi-Omics LC-MS, GC-MS, SILAC, RNA-seq Comprehensive understanding of the interplay between metabolism, gene expression, and protein function.
Advanced Analytical Instrumentation High-Resolution Mass Spectrometry, Deuterium Metabolic Imaging (DMI), Raman-DIP Increased sensitivity and spatial resolution for tracking metabolic processes in vitro and in vivo.
Novel Isotopic Labeling Strategies Multi-isotope labeling, D2O labeling, targeted probes Enhanced ability to dissect complex metabolic pathways and reaction mechanisms.
Computational Modeling Kinetic modeling, flux balance analysis, KIE integration More accurate prediction of metabolic fluxes and a deeper understanding of metabolic regulation.
Systems Biology Applications Network analysis, metabolic pathway mapping Identification of novel drug targets and biomarkers for various diseases.

Q & A

Basic: How can researchers verify the isotopic purity of Hexanoic-5,5-d2 acid in synthetic preparations?

Methodological Answer:
Isotopic purity is critical for ensuring reproducibility in deuterated compound studies. To verify this compound’s isotopic enrichment:

  • Nuclear Magnetic Resonance (NMR) : Analyze the splitting patterns of protons adjacent to the deuterated carbons (C-5). The absence of residual proton signals at δ ~2.3 ppm (C-5 protons) confirms successful deuteration .
  • Mass Spectrometry (MS) : Use high-resolution MS to detect molecular ion peaks (M+) at m/z 120.15 (C₆H₁₀D₂O₂). A purity of ≥98 atom% D is standard for reliable kinetic isotope effect (KIE) studies .
  • Isotopic Ratio Calibration : Compare against certified reference materials (e.g., CDN D-6420) with known deuterium content .

Basic: What analytical techniques are optimal for quantifying this compound in biological matrices?

Methodological Answer:
For trace-level quantification in complex samples (e.g., metabolic studies):

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Derivatize the acid to its methyl ester (via BF₃/MeOH) to enhance volatility. Monitor m/z 118.1 (derivatized molecular ion) with selective ion monitoring (SIM) to minimize matrix interference .
  • Liquid Chromatography-Tandem MS (LC-MS/MS) : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Quantify via multiple reaction monitoring (MRM) transitions (e.g., m/z 118 → 71) for improved specificity .
  • Internal Standards : Employ isotopically labeled analogs (e.g., Hexanoic-6,6,6-d3 acid) to correct for extraction efficiency and ion suppression .

Advanced: How should researchers resolve discrepancies in kinetic isotope effects (KIEs) observed in this compound enzymatic studies?

Methodological Answer:
Conflicting KIE values often arise from competing mechanistic pathways or experimental artifacts. To address this:

  • Control Experiments : Compare KIE under varied conditions (pH, temperature) to identify rate-limiting steps. For example, a pH-dependent KIE suggests proton transfer steps dominate .
  • Computational Modeling : Use density functional theory (DFT) to simulate deuterium’s impact on transition-state geometries. Match calculated vs. experimental KIEs to validate mechanisms .
  • Multi-Isotope Probing : Combine ²H (Hexanoic-5,5-d2) with ¹³C or ¹⁵N labels to decouple electronic vs. steric isotope effects .
    Example Data Table :
ConditionKIE (²H)Dominant Mechanism
pH 7.02.8 ± 0.3Proton abstraction
pH 9.51.2 ± 0.2Conformational change

Advanced: What experimental designs minimize deuterium/hydrogen exchange artifacts in long-term stability studies of this compound?

Methodological Answer:
Deuterium loss via H/D exchange can invalidate longitudinal studies. Mitigation strategies include:

  • Storage Conditions : Use anhydrous solvents (e.g., deuterated chloroform) and inert atmospheres (N₂/Ar) to prevent moisture exposure .
  • Periodic Purity Checks : Conduct time-point NMR analyses to track deuterium retention at C-5. A >95% retention over 6 months is acceptable for most applications .
  • Stabilizing Additives : Add radical scavengers (e.g., BHT) to suppress acid-catalyzed exchange in aqueous systems .

Basic: How to design a robust protocol for synthesizing this compound with high regioselectivity?

Methodological Answer:
Regioselective deuteration at C-5 requires precise synthetic routes:

  • Deuterium Source : Use D₂O or deuterated reagents (e.g., NaBD₄) in reduction steps. For example, reduce 5-ketohexanoic acid with NaBD₄ to introduce deuterium at C-5 .
  • Catalytic Optimization : Employ Pd/C or Raney Ni in deuterium gas (D₂) for hydrogenolysis of pre-deuterated intermediates .
  • Purification : Confirm regioselectivity via ¹³C NMR (deuterium-induced shifts at C-5) and eliminate byproducts via fractional crystallization .

Advanced: How can isotopic labeling of this compound improve mechanistic studies in lipid metabolism?

Methodological Answer:
Deuterated analogs enable tracing metabolic flux and enzyme specificity:

  • Tracer Studies : Administer this compound to cell cultures and track deuterium incorporation into β-oxidation products (e.g., acetyl-CoA) via LC-MS .
  • Enzyme Kinetics : Measure KIE in acyl-CoA synthetases to distinguish binding vs. catalytic steps. A low KIE (<2) implies deuterium’s steric effects dominate .
  • Cross-Validation : Combine with ¹³C-labeled substrates to decouple isotope effects on carbon vs. hydrogen transfer .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.